
2-Chloro-5-dodecylbenzene-1,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-dodecylbenzene-1,4-diol is a chemical compound with the molecular formula C18H29ClO2. It is a derivative of benzene, featuring a chloro group at the second position and a dodecyl group at the fifth position, along with two hydroxyl groups at the first and fourth positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-dodecylbenzene-1,4-diol typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative, such as 1,4-dihydroxybenzene.
Alkylation: The dodecyl group is introduced at the fifth position through Friedel-Crafts alkylation using dodecyl chloride (C12H25Cl) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves:
Bulk Chlorination: Large-scale chlorination using industrial-grade chlorinating agents.
Continuous Alkylation: Continuous flow reactors for the Friedel-Crafts alkylation to maintain consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-5-dodecylbenzene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous solution or potassium tert-butoxide (KOtBu) in anhydrous conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of 5-dodecylbenzene-1,4-diol.
Substitution: Formation of 2-substituted-5-dodecylbenzene-1,4-diol derivatives.
Applications De Recherche Scientifique
2-Chloro-5-dodecylbenzene-1,4-diol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Chloro-5-dodecylbenzene-1,4-diol involves its interaction with specific molecular targets and pathways. The chloro and hydroxyl groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and proteins, potentially inhibiting their function or altering their activity. The dodecyl group enhances its lipophilicity, allowing it to interact with lipid membranes and cellular structures.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-5-decylbenzene-1,4-diol: Similar structure but with a shorter alkyl chain.
2-Chloro-5-tetradecylbenzene-1,4-diol: Similar structure but with a longer alkyl chain.
2-Bromo-5-dodecylbenzene-1,4-diol: Similar structure but with a bromo group instead of a chloro group.
Uniqueness
2-Chloro-5-dodecylbenzene-1,4-diol is unique due to its specific combination of functional groups and alkyl chain length. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
71656-21-8 |
|---|---|
Formule moléculaire |
C18H29ClO2 |
Poids moléculaire |
312.9 g/mol |
Nom IUPAC |
2-chloro-5-dodecylbenzene-1,4-diol |
InChI |
InChI=1S/C18H29ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-15-13-18(21)16(19)14-17(15)20/h13-14,20-21H,2-12H2,1H3 |
Clé InChI |
RPLZABPTIRAIOB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC1=CC(=C(C=C1O)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


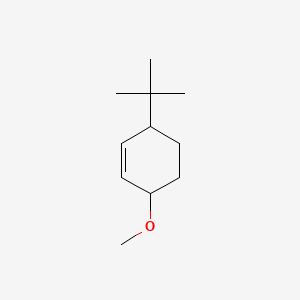
![1,2,5,6,7,8-Hexahydro-4H-3,7-methanoazonino[5,4-b]indol-4-one](/img/structure/B14459671.png)
![2-[Di(propan-2-yl)amino]ethanesulfonic acid;hydrochloride](/img/structure/B14459674.png)
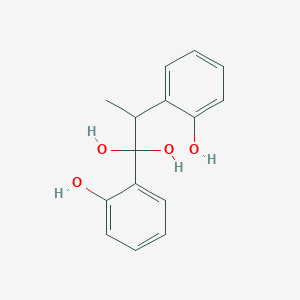
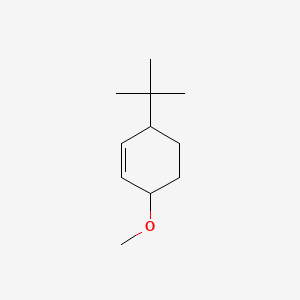
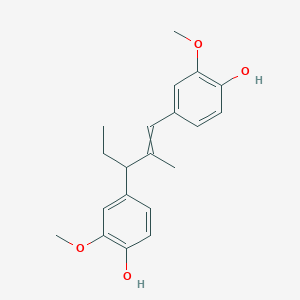
![Ethanone, 1-[2,4-bis(acetyloxy)phenyl]-](/img/structure/B14459705.png)
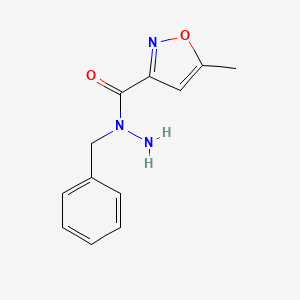

![2-{[(Pyridin-3-yl)methyl]sulfanyl}aniline](/img/structure/B14459720.png)


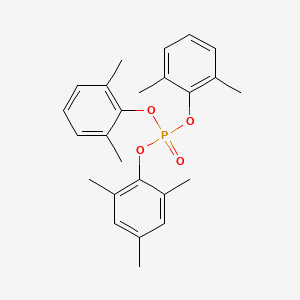
![Bis{2-[(1,3-benzothiazol-2-yl)sulfanyl]ethyl} ethenylphosphonate](/img/structure/B14459746.png)
